molecular formula C12H19NO5 B558218 Boc-pyr-oet CAS No. 144978-12-1

Boc-pyr-oet

Cat. No. B558218
M. Wt: 257,29 g/mole
InChI Key: YWWWGFSJHCFVOW-QMMMGPOBSA-N
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Description

“Boc-Pyr-Oet” is a compound derived from pyroglutamic acid . It is used in the synthesis of various pharmacological compounds, including HCV protease inhibitors and alkyl renin inhibitors .


Synthesis Analysis

“Boc-Pyr-Oet” is synthesized using Boc-amino acids . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular formula of “Boc-Pyr-Oet” is C12H19NO5 . It contains a total of 37 bonds, including 18 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, and 1 imide(-thio) .


Physical And Chemical Properties Analysis

“Boc-Pyr-Oet” has a molecular weight of 257.283, a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54 °C . It also has a flash point of 180.6±25.9 °C .

Scientific Research Applications

Environmental Fate and Processing Behavior

A study by Jankowska, Kaczyński, and Łozowicka (2021) explored the dissipation kinetics and processing behavior of certain fungicides in greenhouse dill cultivation, shedding light on the environmental behavior of chemical compounds during technological processing of plants. This research contributes to our understanding of chemical fate in agricultural settings and its implications for food safety and environmental health (Jankowska et al., 2021).

Photovoltaic Applications

Ongun et al. (2021) conducted a study on the fabrication and illumination-dependent electrical and photovoltaic properties of a specific Schottky diode, highlighting the potential of certain compounds in enhancing the efficiency of optoelectronic applications. This research underlines the compound's utility in the development of photodiode materials for sustainable energy solutions (Ongun et al., 2021).

Catalysis and Chemical Sensing

Research by Zhang et al. (2018) on the interactions of pyrene and/or 1-hydroxypyrene with bovine serum albumin through molecular docking and EEM-PARAFAC analysis provides insights into the complex interactions between organic molecules and proteins. Such studies are crucial for understanding molecular interactions in biological systems and developing new materials for chemical sensing applications (Zhang et al., 2018).

Organic Electronics and Polymers

Lee et al. (2012) described the inversion of dominant polarity in ambipolar polydiketopyrrolopyrrole with thermally removable groups, offering a novel approach to tuning the electronic properties of organic semiconductors. This work is pivotal for advancing the design and fabrication of high-performance organic field-effect transistors (OFETs) and other electronic devices (Lee et al., 2012).

Energy Storage

Lu et al. (2019) synthesized boron and phosphorus dual-doped carbon microspheres from onium salts, demonstrating their efficacy as an anode material for sodium-ion batteries. This research highlights the potential of doped carbon materials in enhancing the performance of energy storage systems, a critical aspect of renewable energy technologies (Lu et al., 2019).

Safety And Hazards

“Boc-Pyr-Oet” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove the person to fresh air . In case of ingestion, it’s recommended to wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420126
Record name boc-pyr-oet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-pyr-oet

CAS RN

144978-12-1
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144978-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-pyr-oet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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